4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-(2-bromophenyl)-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQUXSCZUVFIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromophenyl group and a chloro group, which contributes to its reactivity and biological activity. The cyclopropyl moiety is also noteworthy for its influence on the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can lead to the inhibition of key enzymes or receptors involved in disease pathways:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains and fungi, suggesting a mechanism that may involve interference with microbial cell wall synthesis or metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
In vitro studies using human cancer cell lines, such as MCF7 (breast cancer), revealed that this compound significantly reduced cell viability. The Sulforhodamine B (SRB) assay indicated an IC50 value in the micromolar range, suggesting potent anticancer effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 5.0 |
| HeLa | 3.5 |
| A549 | 7.0 |
Case Studies
- Case Study on Antimicrobial Efficacy : A research team evaluated the compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited growth but also disrupted biofilm formation, a critical factor in persistent infections.
- Case Study on Cancer Cell Lines : Another study focused on the effects of the compound on various cancer cell lines, revealing that it induced apoptosis through caspase activation pathways. This finding supports its potential use in combination therapies for enhanced anticancer efficacy.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the substituent patterns and reported bioactivities of 4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine with analogous pyrimidine derivatives:
Key Observations
Halogen Substitution: Bromine and chlorine at positions 4 and 6 (as in the target compound and compound 2b) correlate with enhanced analgesic and anti-inflammatory activities. Replacing halogens with polar groups (e.g., -NO₂, -OCH₃) reduces activity due to decreased lipophilicity . The 6-chloro group in the target compound mirrors the 4-chlorophenyl group in compound 2g, which exhibited potent anti-inflammatory effects, suggesting similar mechanistic pathways .
Positional Effects: The 2-bromophenyl group at position 4 in the target compound differs from the 4-bromophenyl group in compound 2b. Positional isomerism may influence binding affinity to target proteins (e.g., cyclooxygenase enzymes) .
Hydrogen Bonding and Steric Effects :
- Hydroxyl groups at position 2 (as in compounds 2b and 2g) facilitate hydrogen bonding but may increase susceptibility to oxidation. The cyclopropyl group in the target compound offers steric hindrance without polar interactions, possibly extending half-life .
Preparation Methods
Cyclocondensation Approach for Pyrimidine Core Construction
One common approach involves the cyclocondensation of β-dicarbonyl compounds with amidines or guanidine derivatives to form the pyrimidine ring.
- Step 1: Preparation of a β-dicarbonyl intermediate bearing the cyclopropyl substituent.
- Step 2: Reaction with 2-bromoaniline or its derivatives to introduce the 2-bromophenyl group.
- Step 3: Chlorination at the 6-position using reagents such as phosphorus oxychloride (POCl3).
This approach allows the introduction of the cyclopropyl group early in the synthesis, which is beneficial for controlling regioselectivity.
Halogenation and Cross-Coupling Reactions
An alternative method involves the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the 2-bromophenyl group to a pre-halogenated pyrimidine intermediate.
- Step 1: Synthesis of 6-chloro-2-cyclopropylpyrimidine as the core scaffold.
- Step 2: Palladium-catalyzed coupling with 2-bromophenylboronic acid or equivalent organometallic reagents.
- Step 3: Purification and characterization of the coupled product.
This method offers high selectivity and functional group tolerance, allowing for late-stage diversification.
Direct Substitution on Pyrimidine Derivatives
Direct nucleophilic aromatic substitution (SNAr) can be employed where the pyrimidine ring bearing a leaving group at the 4-position is reacted with 2-bromophenyl nucleophiles.
- Step 1: Preparation of 4-chloro-6-chloro-2-cyclopropylpyrimidine.
- Step 2: Nucleophilic substitution with 2-bromophenyl lithium or Grignard reagents.
- Step 3: Work-up and purification.
This route requires stringent control of reaction conditions to avoid side reactions and maintain the integrity of sensitive substituents.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclocondensation | β-Dicarbonyl compound, amidine, POCl3 | Reflux in polar solvents, 4-8 hours | 60-75 | Early introduction of cyclopropyl, regioselective | Multi-step, moderate yield |
| Palladium-catalyzed Cross-Coupling | 6-chloro-2-cyclopropylpyrimidine, 2-bromophenylboronic acid, Pd catalyst | 80-100°C, inert atmosphere, 12-24 hours | 70-85 | High selectivity, functional group tolerance | Requires expensive catalysts |
| Nucleophilic Aromatic Substitution | 4-chloro-6-chloro-2-cyclopropylpyrimidine, 2-bromophenyl lithium | Low temperature, anhydrous conditions | 50-65 | Direct substitution, fewer steps | Sensitive reagents, side reactions |
Research Findings and Optimization Notes
- Catalyst Selection: Studies indicate that Pd(PPh3)4 or Pd(dppf)Cl2 are effective catalysts for the cross-coupling step, providing high turnover numbers and minimizing by-products.
- Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance the nucleophilicity of organometallic reagents and facilitate substitution reactions.
- Temperature Control: Maintaining reaction temperatures between 80-100°C improves coupling efficiency while preventing decomposition of sensitive groups.
- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is effective for isolating pure 4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine.
- Yield Improvement: Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining or improving yields.
Q & A
Q. What are the key physicochemical properties of 4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine relevant to experimental design?
- Methodological Answer : The compound’s molecular formula (C₁₃H₁₀BrClN₂) and molar mass (~317.6 g/mol) are critical for stoichiometric calculations. Key properties include:
- Solubility : Typically assessed in DMSO or THF for biological assays due to limited aqueous solubility.
- Thermal Stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures, informing reaction conditions .
- Spectral Signatures : IR (C-Br stretch ~560 cm⁻¹) and NMR (¹H: δ 7.2–8.0 ppm for aromatic protons) aid in purity verification .
- Crystallinity : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles and packing, critical for structure-activity studies .
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves:
- Nucleophilic Substitution : Reacting 2-bromophenyl boronic acid with chloropyrimidine precursors under Suzuki-Miyaura coupling (Pd catalysts, 80–100°C) .
- Cyclopropane Introduction : Cyclopropyl groups are added via Grignard reagents or ring-opening reactions, requiring anhydrous conditions .
- Optimization : Yield improvements (≥70%) require controlled pH (7–9), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can structural elucidation of this compound be performed using crystallographic and spectroscopic methods?
- Methodological Answer :
- SC-XRD : Monoclinic crystal systems (space group C2/c) reveal bond lengths (C-Br: ~1.89 Å) and dihedral angles between aromatic rings .
- DFT Calculations : Compare experimental (XRD) and computed structures to validate electronic configurations .
- Advanced NMR : 2D COSY and HSQC resolve overlapping signals in crowded aromatic regions .
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
- Cellular Context : Use isogenic cell lines to isolate compound-specific effects vs. genetic background noise .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) with statistical weighting to identify trends .
Q. How does the substitution pattern (e.g., bromophenyl, cyclopropyl) influence the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- Steric Effects : Cyclopropyl groups increase steric hindrance, reducing off-target binding (confirmed via molecular docking) .
- Electronic Effects : Bromine’s electronegativity alters π-π stacking in kinase binding pockets (studied via SPR or ITC) .
- SAR Studies : Compare analogs (e.g., 4-chlorophenyl vs. bromophenyl derivatives) in dose-response assays to map pharmacophores .
Q. What environmental fate studies are applicable for assessing the compound’s stability and degradation in laboratory settings?
- Methodological Answer :
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor via HPLC-MS for breakdown products .
- Hydrolytic Stability : Incubate in buffers (pH 4–10) at 37°C; quantify parent compound loss over time .
- Waste Management : Neutralize halogenated byproducts (e.g., Br⁻/Cl⁻) with activated charcoal before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
